

Comparative Abuse Potential Analysis: SRI-31142 versus Cocaine

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Compound of Interest

Compound Name: SRI-31142

Cat. No.: B15616481

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This guide provides a comprehensive comparison of the abuse potential of the putative allosteric dopamine transporter (DAT) inhibitor, **SRI-31142**, and the widely abused psychostimulant, cocaine. The data presented is based on preclinical research in rodent models, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Preclinical evidence strongly suggests that **SRI-31142** does not share the abuse-related effects characteristic of cocaine.^{[1][2][3][4]} In behavioral paradigms designed to assess reinforcing properties, **SRI-31142** fails to produce effects indicative of abuse potential and, in fact, can attenuate the abuse-related effects of cocaine.^[5] This key difference is likely attributable to their distinct mechanisms of action at the dopamine transporter.

Mechanism of Action

Cocaine primarily functions as a competitive inhibitor of the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft and leading to a surge in extracellular dopamine levels.^{[6][7][8][9]} This rapid increase in dopaminergic signaling in reward-related brain regions is central to its reinforcing and addictive properties.^[7]

SRI-31142, in contrast, is identified as a putative allosteric inhibitor of DAT.^{[1][2][4]} This suggests that it binds to a site on the transporter that is different from the dopamine and

cocaine binding site, modulating the transporter's function in a way that does not produce the same profound increase in extracellular dopamine.

Comparative Behavioral and Neurochemical Data

The abuse potential of **SRI-31142** has been directly compared to cocaine using intracranial self-stimulation (ICSS) and in vivo microdialysis in rats. ICSS is a behavioral model where animals learn to perform a response to receive electrical stimulation of brain reward circuits, a behavior that is potentiated by drugs of abuse. In vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions.

Intracranial Self-Stimulation (ICSS) Data

Compound	Dose Range (mg/kg, i.p.)	Effect on ICSS	Cocaine Combination Effect
Cocaine	10	Facilitated ICSS responding	N/A
SRI-31142	1.0 - 10	No increase in ICSS; decreased ICSS at 10 mg/kg	Attenuated cocaine-induced facilitation of ICSS at 10 mg/kg

Data sourced from Moerke et al., as cited in multiple references.[\[5\]](#)[\[10\]](#)

In Vivo Microdialysis in Nucleus Accumbens (NAc)

Compound	Dose (mg/kg, i.p.)	Effect on NAc Dopamine (DA)	Effect on NAc Serotonin (5-HT)	Cocaine Combination Effect (on DA)
Cocaine	10	Increased DA levels	Increased 5-HT levels	N/A
SRI-31142	10	Decreased DA levels	Not reported alone	Blocked cocaine-induced increases in NAc DA

Data sourced from Moerke et al., as cited in multiple references.[\[5\]](#)[\[10\]](#)

Experimental Protocols

Intracranial Self-Stimulation (ICSS)

The ICSS procedure is a preclinical assay used to evaluate the abuse potential of drugs.[\[5\]](#) In the cited studies comparing **SRI-31142** and cocaine, rats were surgically implanted with electrodes in the medial forebrain bundle, a key component of the brain's reward circuitry. The animals were then trained to press a lever to receive a brief electrical stimulation. The frequency of lever pressing is a measure of the rewarding effect of the stimulation.

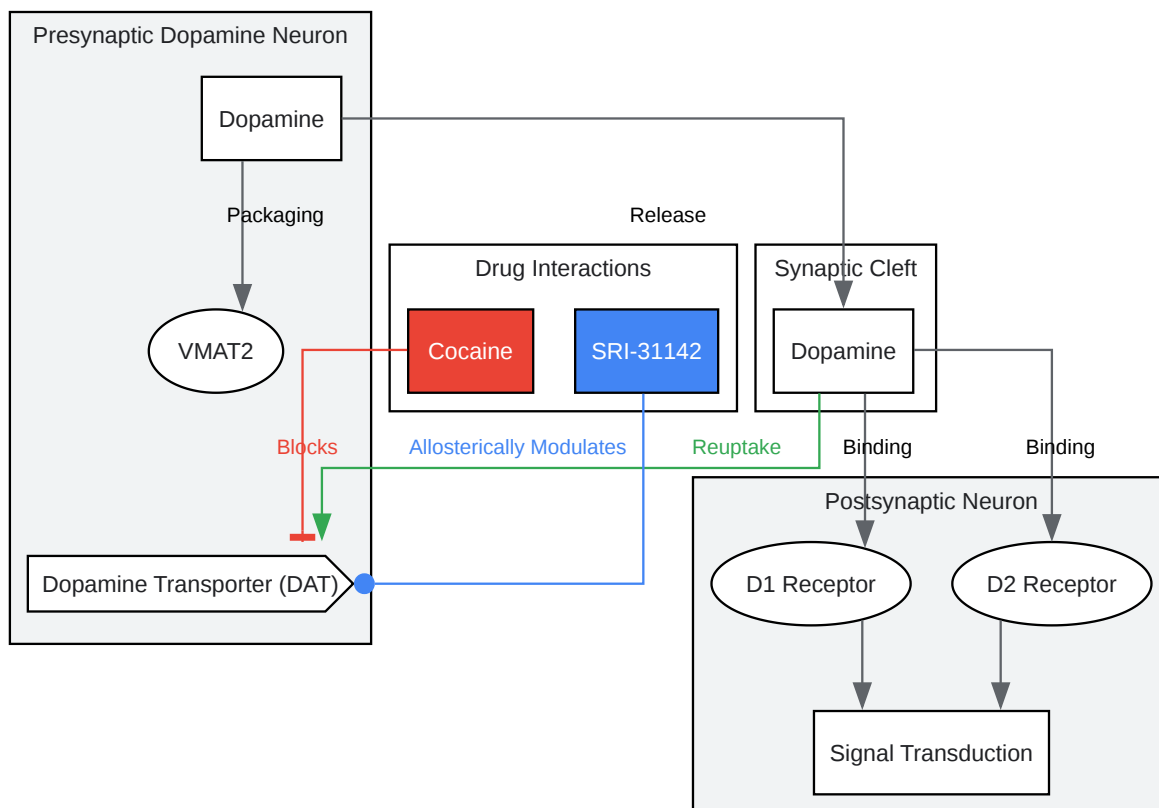
For drug testing, a baseline ICSS response rate was established. Subsequently, animals were administered either **SRI-31142**, cocaine, or a vehicle control. The primary outcome measure was the change in the rate of lever pressing for brain stimulation. An increase in responding is indicative of a rewarding, and potentially abuse-related, effect. To assess the interaction between the two compounds, **SRI-31142** was administered as a pretreatment before the administration of cocaine.[\[5\]](#)

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the brains of awake, freely moving animals. For the comparison of **SRI-31142** and cocaine, a microdialysis probe was surgically implanted in the nucleus accumbens (NAc) of rats, a brain region critically involved in reward and addiction.[\[5\]](#)

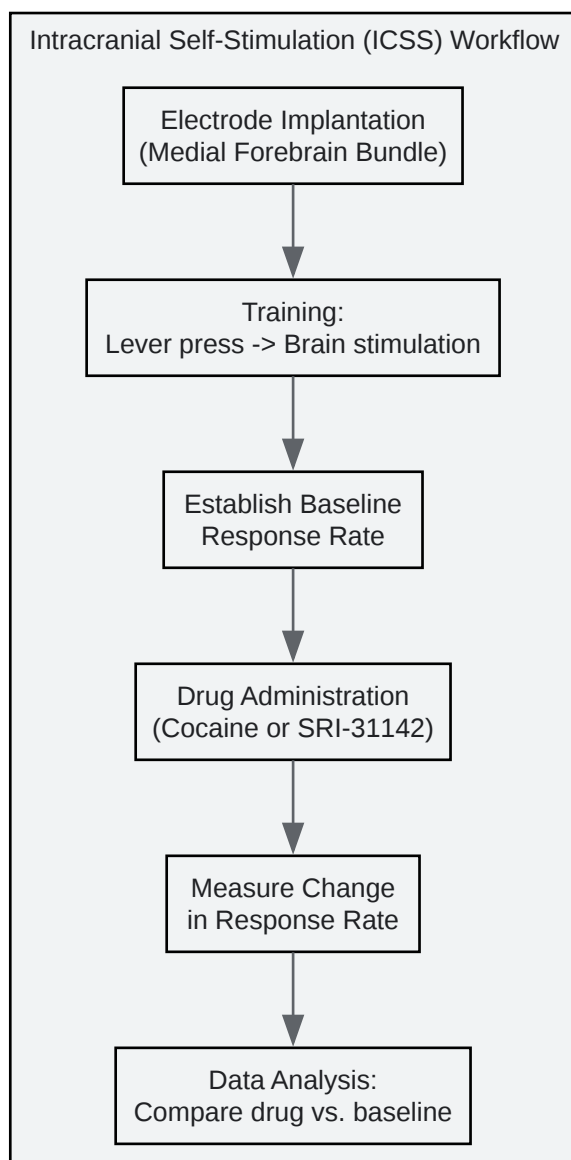
Following a stabilization period, baseline levels of dopamine and serotonin were collected. The animals were then administered either **SRI-31142**, cocaine, or a vehicle. Dialysate samples were collected at regular intervals and analyzed using high-performance liquid chromatography to determine the concentrations of dopamine and serotonin. An increase in these neurotransmitters, particularly dopamine, in the NAc is a hallmark of most drugs of abuse. The study also examined the effect of **SRI-31142** pretreatment on cocaine-induced changes in NAc dopamine and serotonin levels.[\[5\]](#)

Visualizations



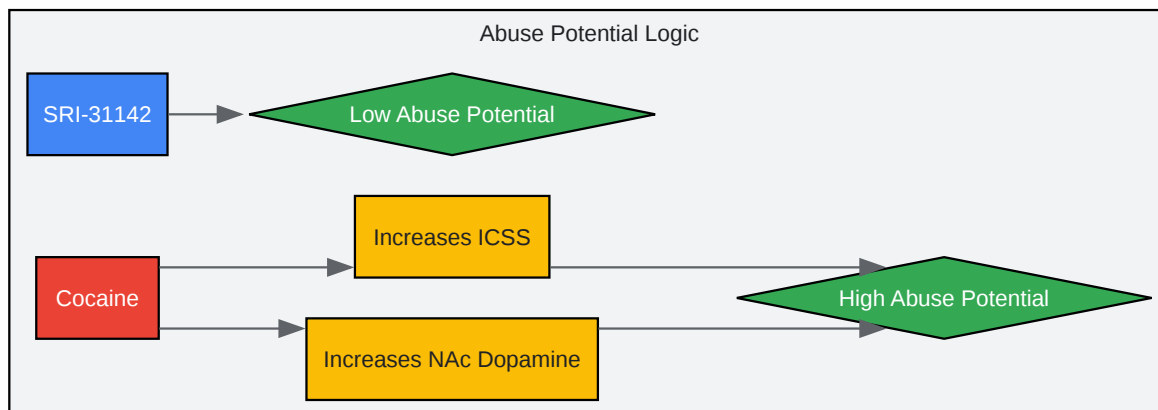
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Caption: Dopaminergic synapse showing cocaine's blockade and **SRI-31142**'s modulation of DAT.



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Caption: Experimental workflow for the Intracranial Self-Stimulation (ICSS) assay.



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Caption: Logical relationship between drug action and abuse potential assessment.

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